1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

Description

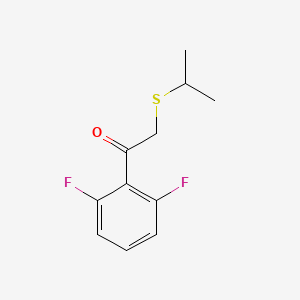

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS: 1179252-28-8) is a fluorinated aromatic ketone derivative with a molecular structure comprising a 2,6-difluorophenyl group at the 1-position and an isopropylthio (-S-iPr) moiety at the 2-position of an ethanone backbone. This compound belongs to a class of organosulfur ketones, where the thioether and fluorine substituents likely influence its physicochemical properties, such as lipophilicity, stability, and reactivity.

Properties

Molecular Formula |

C11H12F2OS |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

1-(2,6-difluorophenyl)-2-propan-2-ylsulfanylethanone |

InChI |

InChI=1S/C11H12F2OS/c1-7(2)15-6-10(14)11-8(12)4-3-5-9(11)13/h3-5,7H,6H2,1-2H3 |

InChI Key |

KEJYZUHCNMWMNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

General Synthetic Strategy

The synthesis of This compound generally involves the introduction of the isopropylthio group onto a 1-(2,6-difluorophenyl)ethan-1-one scaffold. The key synthetic steps include:

- Preparation of the 1-(2,6-difluorophenyl)ethan-1-one intermediate.

- Introduction of the isopropylthio substituent via nucleophilic substitution or thiolation reactions.

Preparation of 1-(2,6-Difluorophenyl)ethan-1-one Intermediate

The intermediate 1-(2,6-Difluorophenyl)ethan-1-one (CAS No. 13670-99-0) is commercially available and can also be synthesized by Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl3). Its physicochemical properties are:

| Property | Data |

|---|---|

| Molecular Formula | C8H6F2O |

| Molecular Weight | 156.13 g/mol |

| Melting Point | 52-55 °C |

| Boiling Point | 76-79 °C at 15 mm Hg |

| Density | 1.197 g/mL at 25 °C |

This intermediate serves as the ketone backbone for subsequent thiolation steps.

Thiolation to Introduce Isopropylthio Group

The key step to obtain This compound involves the substitution of a suitable leaving group by an isopropylthio nucleophile. Commonly, this is achieved by reacting the ketone or its α-halo derivative with isopropylthiol or its corresponding salt under controlled conditions.

Use of α-Halo Ketone Precursors

An effective synthetic route involves the preparation of an α-bromo or α-chloro derivative of 1-(2,6-difluorophenyl)ethan-1-one, followed by nucleophilic substitution with isopropylthiolate anion. For example:

- Step 1: Halogenation of 1-(2,6-difluorophenyl)ethan-1-one to yield α-bromo-1-(2,6-difluorophenyl)ethan-1-one.

- Step 2: Reaction of this α-halo ketone with isopropylthiol or sodium isopropylthiolate in an aprotic solvent such as ethanol or dichloromethane at mild temperatures (e.g., 25-70 °C).

This method benefits from high regioselectivity and generally good yields, often exceeding 80% under optimized conditions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Halogenation | NBS or PBr3 in suitable solvent, 0-25 °C | 75-85 | Selective α-bromination |

| Thiolation | Isopropylthiol or NaS-iPr in EtOH or DCM, 25-70 °C | 80-90 | Nucleophilic substitution, mild heating |

The reaction is typically monitored by TLC or LC-MS to ensure completion. Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

While α-halogenation followed by thiolation is the most common, other methods reported for related compounds include:

- Direct thiolation of α-bromo ketones with thiourea derivatives followed by hydrolysis to yield thioethers.

- Phase-transfer catalysis methods facilitating nucleophilic substitution under mild aqueous-organic biphasic conditions, improving environmental and safety profiles.

Research Findings and Analytical Characterization

The synthesized This compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the fluorinated aromatic ring and the isopropylthio substituent.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Infrared Spectroscopy (IR): Characteristic carbonyl stretching (~1700 cm^-1) and C–S bond vibrations.

- Elemental Analysis: Confirms purity and composition.

These techniques ensure the structural integrity and purity of the final compound, supporting its suitability for further applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one may have applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Aromatic Substitution Effects

- 2,6-Difluorophenyl vs. Phenyl/p-Tolyl: The 2,6-difluoro substitution increases electronegativity and steric hindrance compared to non-fluorinated or mono-fluorinated analogs (e.g., 4-fluorophenyl). This may enhance metabolic stability and membrane permeability in biological systems .

- p-Tolyl vs. 2,6-Difluorophenyl : The methyl group in p-tolyl derivatives could increase lipophilicity but reduce electronic effects compared to fluorine atoms.

Thioether Group and Chain Length

- Ethanone vs.

- Thioether Position : In propan-2-one derivatives (e.g., 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one), the thioether at C3 introduces conformational flexibility, which may affect binding interactions in enzymatic systems.

Functional Group Replacements

- Thioether (-S-iPr) vs. Chloro (-Cl) : Chloro-substituted analogs () are more electrophilic, making them prone to nucleophilic substitution reactions. The thioether group in the target compound likely offers greater stability under physiological conditions.

Biological Activity

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by its difluorophenyl and isopropylthio groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C11H12F2OS, with a molecular weight of 230.28 g/mol. The compound features a carbonyl group (ethanone) and a thioether group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F2OS |

| Molecular Weight | 230.28 g/mol |

| IUPAC Name | 1-(2,6-difluorophenyl)-2-propan-2-ylsulfanylethanone |

| Physical State | Liquid |

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The presence of the isopropylthio group may enhance lipophilicity, facilitating cellular uptake and interaction with biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation or cancer.

Case Studies:

- Anti-inflammatory Activity : A study on related compounds showed significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Analogous compounds have been tested against various cancer cell lines, indicating cytotoxic effects and potential pathways for further exploration.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves Friedel-Crafts acylation followed by thioether formation. Understanding the synthesis is crucial for exploring its biological applications.

Synthetic Route:

- Friedel-Crafts Acylation : Reacting 2,6-difluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

- Thioether Formation : The intermediate is reacted with isopropylthiol under basic conditions to yield the final product.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one?

The synthesis of this compound can be approached via two primary strategies:

- Thioacylation of a pre-formed ketone : React 1-(2,6-difluorophenyl)ethan-1-one with isopropyl thiol under acidic or oxidative conditions (e.g., using BF₃·Et₂O as a catalyst) to introduce the thioether moiety. This method is analogous to Friedel-Crafts acylation adaptations for thiols .

- Nucleophilic substitution : Start with a bromo- or chloro-substituted intermediate (e.g., 2-bromo-1-(2,6-difluorophenyl)ethan-1-one) and substitute the halide with isopropylthiolate in polar aprotic solvents like DMF or DMSO at 60–80°C .

Q. Key Considerations :

- Steric hindrance from the 2,6-difluorophenyl group may reduce reaction efficiency; elevated temperatures or prolonged reaction times may be required.

- Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are optimal for characterizing this compound?

A combination of techniques is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the isopropylthio group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for SCH(CH₃)₂) and aromatic protons (δ 6.8–7.5 ppm for difluorophenyl).

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 110–160 ppm), and thioether carbons (δ 30–50 ppm).

- ¹⁹F NMR : Two distinct peaks for fluorine atoms at positions 2 and 6 (δ -110 to -120 ppm) .

- FT-IR : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-S vibration at ~600–700 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 256.1 (C₁₁H₁₁F₂OS) with fragmentation patterns confirming the thioether and ketone groups .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound are limited, analogous difluorophenyl-thioether derivatives exhibit:

- Acute Toxicity : Classified as Category 4 (harmful if swallowed, inhaled, or in contact with skin) .

- Handling Recommendations :

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the isopropylthio moiety influence the compound’s reactivity compared to phenyl or hydroxyethylthio substituents?

The isopropylthio group introduces distinct steric and electronic effects:

-

Steric Hindrance : The bulky isopropyl group reduces nucleophilic attack at the carbonyl carbon compared to smaller substituents (e.g., methylthio) .

-

Electronic Effects : The electron-donating nature of the thioether stabilizes intermediates in reactions like Michael additions or enolate formation.

-

Comparative Reactivity :

Substituent Reaction Rate (Relative) Preferred Solvent Isopropylthio Moderate DCM, THF Phenyl Slow Toluene Hydroxyethylthio Fast MeOH, H₂O Data extrapolated from analogous thioether-ketone systems .

Q. What strategies can resolve contradictory data regarding the compound’s biological activity?

Contradictions in bioactivity studies often arise from variations in experimental design. Mitigation strategies include:

- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) approaches .

- Control for Solubility : Use co-solvents (DMSO ≤ 0.1%) or surfactants (e.g., Tween-80) to ensure consistent bioavailability .

- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid degradation as a confounding factor .

Case Study : In a study on a similar urea derivative, discrepancies in IC₅₀ values (5 µM vs. 50 µM) were resolved by standardizing ATP concentrations in kinase assays .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. The difluorophenyl group’s electronegativity enhances binding to hydrophobic pockets .

- DFT Calculations : Optimize geometry at the M062X/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and predict sites of electrophilic/nucleophilic attack .

- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability under physiological conditions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Experimental data for analogs suggest:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the thioether group to sulfoxide/sulfone derivatives .

- Basic Conditions (pH > 10) : Degradation of the ketone via aldol condensation.

- Thermal Stability : Stable up to 150°C in inert atmospheres; decomposition observed at >200°C .

Recommended Storage : pH-neutral buffers at 4°C for aqueous solutions; anhydrous DMSO for long-term storage .

Q. How can regioselectivity challenges in derivatization be addressed?

To functionalize the difluorophenyl ring or thioether group selectively:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2,6-difluorophenyl ring at low temperatures (-78°C), enabling electrophilic substitution at the para position .

- Protecting Groups : Temporarily protect the ketone with ethylene glycol to direct reactions to the thioether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.